5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole
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Description
The compound “5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole” is a chemical with the molecular formula C23H15Cl3N2O3S . It is offered by several chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 505.8008 . Other physical and chemical properties are not specified in the available information.Scientific Research Applications
Cold-Chain Transportation
Cold-chain logistics play a crucial role in maintaining the quality and safety of perishable goods during transportation. The compound’s stability and protective properties make it valuable for cold-chain applications. It can act as a stabilizer or preservative for temperature-sensitive pharmaceuticals, vaccines, and biological samples. Researchers are investigating its use in specialized packaging materials to enhance temperature control during shipping and storage .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in flexible electronics, organic solar cells, and light-emitting devices. The compound’s conjugated structure suggests potential applications in materials science. Researchers are investigating its use as a building block for organic electronic devices. Its optical and electronic properties could contribute to efficient energy conversion and optoelectronic applications.
properties
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O3S/c24-17-6-9-19(10-7-17)31-22(14-16-4-2-1-3-5-16)21-12-13-27-28(21)32(29,30)23-11-8-18(25)15-20(23)26/h1-15H/b22-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZVVIPJWGVHG-HYARGMPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/OC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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